

An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanamine

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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of **(5-Fluoropyridin-2-yl)methanamine**. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the fluoropyridine motif, which is a key pharmacophore in numerous bioactive molecules.

Molecular Structure and Identifiers

(5-Fluoropyridin-2-yl)methanamine is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminomethyl group at the 2-position of the pyridine ring.

Table 1: Chemical Identifiers and Structural Information[\[1\]](#)

Identifier	Value
IUPAC Name	(5-fluoropyridin-2-yl)methanamine
CAS Number	561297-96-9
Molecular Formula	C ₆ H ₇ FN ₂
Molecular Weight	126.13 g/mol
Canonical SMILES	C1=CC(=NC=C1F)CN
InChI	InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
InChIKey	OALKYGZLLCDVEN-UHFFFAOYSA-N

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following data are primarily computed properties sourced from comprehensive chemical databases.[\[1\]](#)

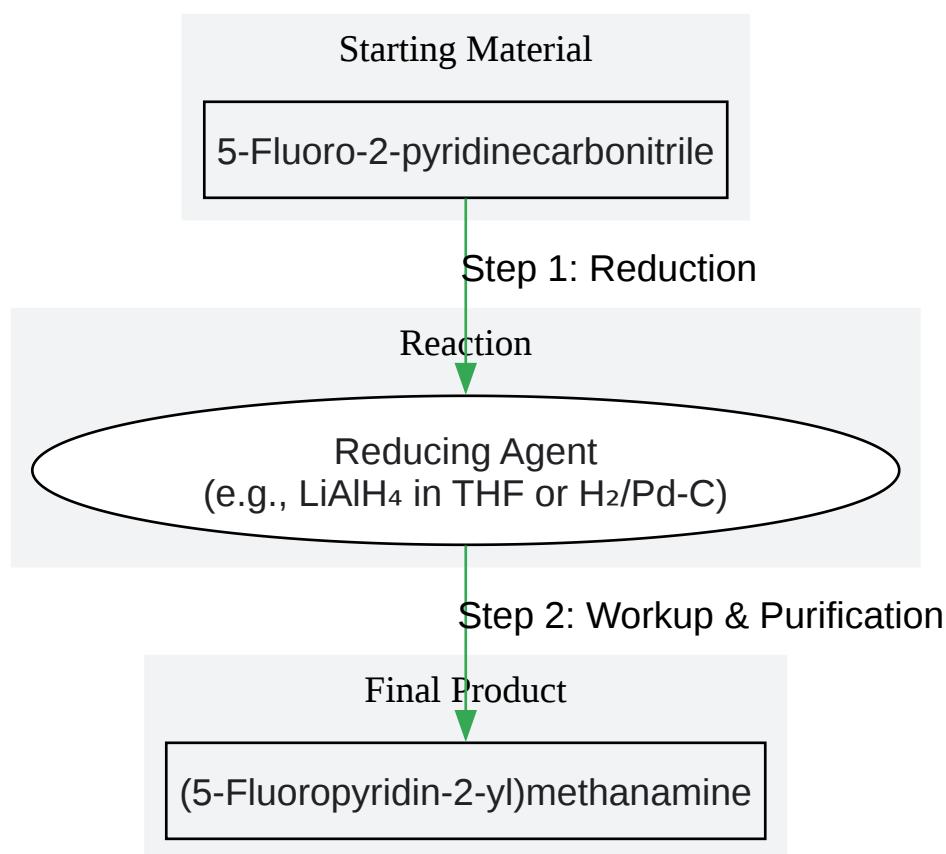
Table 2: Physicochemical Properties[\[1\]](#)

Property	Value
Exact Mass	126.05932639 Da
Topological Polar Surface Area	38.9 Å ²
Complexity	87.1
XLogP3	-0.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1

Synthesis and Reactivity

(5-Fluoropyridin-2-yl)methanamine is not commonly available from major suppliers as a stock chemical and is typically synthesized for specific research needs. A prevalent and logical synthetic route is the chemical reduction of the corresponding nitrile, 5-Fluoro-2-pyridinecarbonitrile, which is a commercially available starting material.[2]

Common reduction methods for converting aromatic nitriles to benzylamines include catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) or chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a catalyst.



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Figure 1. Synthetic workflow for the preparation of **(5-Fluoropyridin-2-yl)methanamine**.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a cyanopyridine to its corresponding aminomethylpyridine using lithium aluminum hydride. Note: This procedure is

adapted from standard organic chemistry methods and should be performed with appropriate safety precautions in a controlled laboratory environment.

Objective: To synthesize **(5-Fluoropyridin-2-yl)methanamine** via the reduction of 5-Fluoro-2-pyridinecarbonitrile.

Materials:

- 5-Fluoro-2-pyridinecarbonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
- **Reagent Preparation:** Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.
- **Addition of Starting Material:** Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular precipitate should form.
- Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or EtOAc. Combine the filtrate and the washings.
- Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in DCM or EtOAc and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the crude **(5-Fluoropyridin-2-yl)methanamine** by silica gel column chromatography or vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for **(5-Fluoropyridin-2-yl)methanamine** are not widely available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Key Features and Couplings
^1H NMR	~8.3 (d)	H6 proton, doublet due to coupling with H4.
	~7.6 (td)	H4 proton, triplet of doublets due to coupling with H3 and F.
	~7.4 (dd)	H3 proton, doublet of doublets due to coupling with H4.
	~3.9 (s)	CH_2 (aminomethyl) protons, singlet.
	~1.8 (s, broad)	NH_2 protons, broad singlet, exchangeable with D_2O .
^{13}C NMR	~163 (d)	C2 carbon, doublet due to C-F coupling.
	~157 (d)	C5 carbon, large doublet due to direct C-F coupling.
	~148 (d)	C6 carbon, small doublet due to C-F coupling.
	~136 (d)	C4 carbon, doublet due to C-F coupling.
	~122 (d)	C3 carbon, doublet due to C-F coupling.
	~48	CH_2 (aminomethyl) carbon.
^{19}F NMR	-120 to -145	A single resonance, likely a triplet of doublets due to coupling with H4 and H6.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic C-F bond.

- N-H stretch: A medium to weak doublet in the range of 3300-3500 cm^{-1} corresponding to the primary amine.
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} for the CH_2 group.
- N-H bend (scissoring): A medium to strong band around 1600-1650 cm^{-1} .
- C=C and C=N stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm^{-1} region.
- C-F stretch: A strong, characteristic band in the 1200-1250 cm^{-1} region.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z of 126. A prominent fragment would likely be the loss of the amino group ($\text{M}-16$), resulting in a peak at m/z 110. The pyridyl- CH_2^+ fragment (m/z 110) would be a major ion.

Biological and Chemical Significance

Fluorine-containing pyridine derivatives are a cornerstone of modern drug discovery. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. **(5-Fluoropyridin-2-yl)methanamine** serves as a versatile intermediate, providing a reactive primary amine handle for coupling reactions (e.g., amide bond formation, reductive amination) to build more complex molecular architectures. It is a key building block for synthesizing inhibitors, agonists, or antagonists for various biological targets.

Safety and Handling

(5-Fluoropyridin-2-yl)methanamine is classified as a hazardous substance.[\[1\]](#)

- GHS Hazard Statements:
 - H314: Causes severe skin burns and eye damage.
 - H335: May cause respiratory irritation.
- Precautionary Measures:

- Handle only in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

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References

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